molecular formula C21H27N5O2S B3000947 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide CAS No. 852144-96-8

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide

カタログ番号: B3000947
CAS番号: 852144-96-8
分子量: 413.54
InChIキー: RXPBAWQCVHXAGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,2,4-triazole core substituted at the 4-position with a 2-methoxyethyl group and at the 5-position with a 1H-indol-3-yl moiety. A thioether bridge connects the triazole to an N-cyclohexylacetamide group. The indole and triazole motifs are pharmacologically significant, often associated with anticancer, antimicrobial, and kinase-inhibitory activities . The 2-methoxyethyl group enhances solubility, while the cyclohexyl substituent contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

特性

IUPAC Name

N-cyclohexyl-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-28-12-11-26-20(17-13-22-18-10-6-5-9-16(17)18)24-25-21(26)29-14-19(27)23-15-7-3-2-4-8-15/h5-6,9-10,13,15,22H,2-4,7-8,11-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPBAWQCVHXAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a complex organic compound that integrates an indole moiety and a triazole ring. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C19H25N5O2S\text{C}_{19}\text{H}_{25}\text{N}_{5}\text{O}_{2}\text{S}

It has a molecular weight of approximately 373.50 g/mol. The presence of the indole and triazole rings is crucial for its biological activity, as these structures are known to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The indole and triazole rings may bind to active sites on these targets, modulating their activity and triggering biochemical pathways that lead to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which are vital in drug metabolism.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies have demonstrated that derivatives of triazole-thiones possess potent anticancer activity against various cancer cell lines. In vitro tests showed that some related compounds had IC50 values lower than 10 µM against human colon cancer cells (HCT 116) and other types of cancer cells .

CompoundCell LineIC50 (µM)Reference
Compound AHCT 1164.36
Compound BMCF-78.50
Compound CA5499.20

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Related triazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, compounds similar to the one demonstrated comparable bactericidal activity to streptomycin and antifungal activity exceeding that of bifonazole .

MicroorganismActivity TypeReference
E. coliBactericidal
S. aureusBactericidal
C. albicansAntifungal

Case Studies

  • In Vitro Studies : A study on the anticancer effects of related compounds revealed that certain derivatives significantly inhibited cancer cell proliferation through apoptosis induction mechanisms.
  • Enzyme Inhibition : Another research focused on enzyme inhibition showed that related triazole compounds effectively inhibited acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazole vs. Oxadiazole/Thiazolidinone Derivatives

  • Target Compound : 1,2,4-Triazole core (metabolically stable, π-π stacking capability) .
  • Analog 1 : 1,3,4-Oxadiazole derivatives (e.g., 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide). Oxadiazoles are bioisosteres for triazoles but less stable due to reduced aromaticity .
  • Analog 2: Thiazolidinone derivatives (e.g., N-(2-(4-(dimethylamino)phenyl)-4-oxothiazolidin-3-yl)-2-(5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-ylthio)acetamide). Thiazolidinones introduce a ketone group, altering hydrogen-bonding interactions .

Data Table 1: Core Heterocycle Comparison

Compound Core Heterocycle Key Substituents Molecular Weight Reference
Target Compound 1,2,4-Triazole 4-(2-Methoxyethyl), 5-(Indol-3-yl) ~458.5 g/mol
Oxadiazole Analog 1,3,4-Oxadiazole 5-(Indol-3-ylmethyl) ~435.5 g/mol
Thiazolidinone Analog Thiazolidinone 4-Oxo, dimethylaminophenyl ~516.6 g/mol
Substituent Effects on the Triazole Ring
  • 4-Position Substitution: Target Compound: 2-Methoxyethyl (polar, enhances solubility). Analog 3: 4-(3-Phenylpropyl) (e.g., N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)thio)acetamide). Analog 4: 4-Methyl (e.g., 2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide). Methyl groups reduce steric hindrance but lower solubility .

Data Table 2: Substituent Impact

Compound 4-Position Substituent LogP (Predicted) Solubility (µg/mL) Reference
Target Compound 2-Methoxyethyl 2.8 15.2
Analog 3 3-Phenylpropyl 4.1 3.5
Analog 4 Methyl 2.2 22.7
Acetamide Tail Modifications
  • Target Compound : N-Cyclohexyl (bulky, lipophilic).
  • Analog 5 : N-(Thiazol-2-yl) (e.g., 2-[(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide). The thiazole ring enables π-π interactions with target proteins .
  • Analog 6: N-(4-Methoxyphenyl) (e.g., 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide).

Data Table 3: Acetamide Tail Comparison

Compound Acetamide Substituent Hydrogen-Bond Acceptors Biological Activity Reference
Target Compound Cyclohexyl 1 Anticancer (predicted)
Analog 5 Thiazol-2-yl 3 Antimicrobial
Analog 6 4-Methoxyphenyl 2 Antioxidant

Research Needs :

  • In vivo pharmacokinetic profiling of the target compound.
  • Comparative studies on cyclohexyl vs. aryl acetamide tails.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。